3-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)propanamide
Description
This compound features a thieno[2,3-d]pyrimidine core, a bicyclic heteroaromatic system fused with a thiophene ring. Key structural attributes include:
- Substituents: A 2-chlorophenyl group at position 5, a phenyl group at position 3, and a 4-fluorophenyl moiety linked via a propanamide sulfanyl bridge.
The compound’s synthesis likely involves amide coupling (e.g., using EDC·HCl and HOBt, as seen in structurally related analogs) and cyclization steps to form the thienopyrimidine core .
Properties
IUPAC Name |
3-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClFN3O2S2/c28-22-9-5-4-8-20(22)21-16-36-25-24(21)26(34)32(19-6-2-1-3-7-19)27(31-25)35-15-14-23(33)30-18-12-10-17(29)11-13-18/h1-13,16H,14-15H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUSVQFBMQIKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC(=O)NC4=CC=C(C=C4)F)SC=C3C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)propanamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The synthesis begins with the formation of the thieno[2,3-d]pyrimidine core. This is achieved through the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of Chlorophenyl and Phenyl Groups: The next step involves the introduction of the chlorophenyl and phenyl groups. This is typically done through nucleophilic substitution reactions using chlorobenzene and bromobenzene derivatives.
Formation of Sulfanyl Linkage: The sulfanyl linkage is introduced by reacting the intermediate product with a thiol reagent, such as thiourea or a thiol-containing compound.
Attachment of Fluorophenyl Group: Finally, the fluorophenyl group is attached through an amide bond formation reaction using 4-fluoroaniline and a suitable coupling reagent, such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structural motifs have been reported to target specific kinases involved in cancer progression.
Antimicrobial Properties
Thienopyrimidine derivatives have been investigated for their antimicrobial activity. The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains. Research indicates that modifications to the thienopyrimidine scaffold can lead to enhanced antibacterial and antifungal activities.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by studies that demonstrate its ability to inhibit pro-inflammatory cytokines. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis.
Chemical Synthesis
The synthesis of 3-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)propanamide typically involves multi-step reactions:
- Formation of Thieno[2,3-d]pyrimidine Core : Cyclization of 2-aminothiophene with suitable aldehydes or ketones.
- Introduction of Functional Groups : Nucleophilic substitution reactions to add chlorophenyl and phenyl groups.
- Sulfanyl Linkage Formation : Reaction with thiol reagents.
- Amide Bond Formation : Coupling with 4-fluoroaniline.
Case Study 1: Anticancer Screening
In a study published in Medicinal Chemistry, derivatives of thienopyrimidines were screened against various cancer cell lines, including breast and lung cancer cells. The results indicated that modifications to the thienopyrimidine core significantly enhanced cytotoxicity, suggesting that similar compounds could be developed for targeted cancer therapy.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with electron-withdrawing groups like chlorine exhibited superior antibacterial activity due to increased membrane permeability.
Case Study 3: Anti-inflammatory Mechanisms
Research published in Journal of Inflammation Research explored the anti-inflammatory effects of thienopyrimidine derivatives in animal models of arthritis. The findings revealed that these compounds significantly reduced inflammatory markers and improved clinical scores in treated animals compared to controls.
Mechanism of Action
The mechanism of action of 3-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and thereby affecting the associated biological pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine vs. Tetrahydropyrimidine vs. Pyrazolo[3,4-d]pyrimidine
Implications :
- Pyrazolo-pyrimidine derivatives (e.g., Example 53) exhibit distinct electronic profiles due to additional nitrogen atoms, which may alter solubility and receptor selectivity .
Substituent Analysis
Halogenated Aryl Groups and Linkers
Key Observations :
Comparison :
- The target compound’s synthesis aligns with amide-based coupling strategies (e.g., EDC/HOBt), whereas Example 53 employs transition-metal catalysis for aryl-aryl bond formation .
- Sulfonamide derivatives (Compound 54) require milder conditions compared to thioether formation in the target compound .
Computational Insights
Electron Localization and Docking Studies
- Electron Localization Function (ELF): The thienopyrimidine core likely exhibits distinct electron-rich regions compared to pyrazolo-pyrimidines, influencing reactivity and intermolecular interactions .
- AutoDock4 Analysis : Flexible sulfanyl linkers in the target compound may permit adaptive binding to receptor pockets, whereas rigid cores (e.g., chromenyl in Example 53) could limit conformational diversity .
Biological Activity
The compound 3-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)propanamide is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thieno[2,3-d]pyrimidine core structure, which is known for its diverse pharmacological properties. The presence of substituents such as 2-chlorophenyl and 4-fluorophenyl enhances its interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with a thienopyrimidine scaffold exhibit various biological activities:
- Antitumor Activity : Thienopyrimidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, studies on similar compounds have demonstrated their ability to inhibit key signaling pathways related to cancer progression.
- Antimicrobial Properties : The compound's structure suggests potential effectiveness against bacterial and fungal pathogens. Thienopyrimidine derivatives have been reported to exhibit significant antimicrobial activity, making them candidates for further investigation as therapeutic agents.
- Anti-inflammatory Effects : Compounds with similar structural characteristics have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
The mechanism of action for This compound typically involves:
- Enzyme Inhibition : The compound likely interacts with specific enzymes by binding to their active sites, thereby inhibiting their activity. This can disrupt various biological pathways associated with disease processes.
- Receptor Interaction : It may also engage with cellular receptors that play critical roles in signaling pathways related to inflammation and cancer cell survival.
Case Study 1: Anticancer Activity
A study focused on a thienopyrimidine derivative similar to the compound reported significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival .
Case Study 2: Antimicrobial Efficacy
Research investigating the antimicrobial properties of thienopyrimidine derivatives revealed that these compounds could effectively inhibit the growth of several bacterial strains, including resistant strains. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study 3: Anti-inflammatory Mechanisms
A related study demonstrated that thienopyrimidine derivatives could reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6. The compounds were shown to inhibit NF-kB signaling, which is a key regulator of inflammatory responses .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
